molecular formula C16H11Cl2N3O2 B2539836 N-(2,5-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899741-24-3

N-(2,5-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2539836
CAS No.: 899741-24-3
M. Wt: 348.18
InChI Key: CVBUQLFQPMBMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2N3O2 and its molecular weight is 348.18. The purity is usually 95%.
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Biological Activity

N-(2,5-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H9Cl2N3O3
  • Molecular Weight : 314.12 g/mol
  • CAS Number : 338774-72-4

The compound features a naphthyridine core substituted with a dichlorophenyl group and a carboxamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : Similar compounds have demonstrated high-affinity binding to multiple receptors, influencing various signaling pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in disease processes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial growth and proliferation .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of related compounds. For instance:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
7b0.22 - 0.25 μg/mL-
Ciprofloxacin-Synergistic effects observed

The results indicate that the compound exhibits potent antimicrobial activity with low MIC values, suggesting effectiveness at minimal concentrations.

Anticancer Potential

In vitro studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation. For example, they may induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

Compounds with similar structures have also been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on a series of naphthyridine derivatives demonstrated their effectiveness against biofilm formation in Staphylococcus species. The derivatives showed a significant reduction in biofilm mass compared to standard antibiotics like Ciprofloxacin .

Case Study 2: Cancer Cell Line Studies
Research involving human cancer cell lines revealed that specific derivatives of naphthyridine exhibited cytotoxic effects through the induction of apoptosis and cell cycle arrest. These findings suggest the potential for development into anticancer agents.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-13-8-10(17)4-5-12(13)18/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBUQLFQPMBMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.